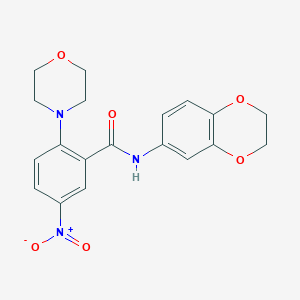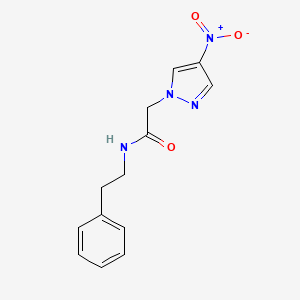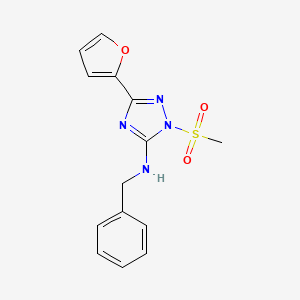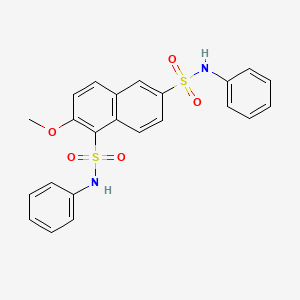
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-morpholinyl)-5-nitrobenzamide
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-morpholinyl)-5-nitrobenzamide, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied in the field of epigenetics. It was first identified as a potent inhibitor of G9a, a histone methyltransferase enzyme that plays a critical role in gene regulation. Since then, BIX-01294 has been used as a tool compound to study the function of G9a and its role in various biological processes.
作用机制
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-morpholinyl)-5-nitrobenzamide inhibits G9a by binding to its SET domain, which is responsible for the enzyme's catalytic activity. The binding of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-morpholinyl)-5-nitrobenzamide to the SET domain of G9a prevents the enzyme from methylating histone H3 lysine 9 (H3K9), which is a critical step in gene repression. As a result, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-morpholinyl)-5-nitrobenzamide treatment leads to an increase in the expression of genes that are normally repressed by G9a.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. As a potent inhibitor of G9a, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-morpholinyl)-5-nitrobenzamide treatment leads to an increase in the expression of genes that are normally repressed by G9a. This has been shown to have a variety of physiological effects, including the promotion of stem cell differentiation, the inhibition of cancer cell growth, and the prevention of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-morpholinyl)-5-nitrobenzamide in lab experiments is its potency and specificity as a G9a inhibitor. This allows researchers to study the function of G9a and its role in various biological processes with a high degree of precision. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-morpholinyl)-5-nitrobenzamide is its potential off-target effects. While N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-morpholinyl)-5-nitrobenzamide is a highly specific G9a inhibitor, it may also inhibit other enzymes that share structural similarities with G9a.
未来方向
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-morpholinyl)-5-nitrobenzamide and its role in epigenetics. One area of research is the development of more potent and selective G9a inhibitors that can be used in clinical settings. Another area of research is the study of the downstream effects of G9a inhibition, particularly in the context of cancer and neurodegenerative diseases. Additionally, the role of G9a in other biological processes, such as immune response and development, warrants further investigation.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-morpholinyl)-5-nitrobenzamide has been extensively studied in the field of epigenetics due to its ability to inhibit G9a, a histone methyltransferase enzyme that plays a critical role in gene regulation. It has been shown to be a potent inhibitor of G9a, with an IC50 value in the low nanomolar range. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-morpholinyl)-5-nitrobenzamide has been used as a tool compound to study the function of G9a and its role in various biological processes, including stem cell differentiation, cancer, and neurodegenerative diseases.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-morpholin-4-yl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c23-19(20-13-1-4-17-18(11-13)28-10-9-27-17)15-12-14(22(24)25)2-3-16(15)21-5-7-26-8-6-21/h1-4,11-12H,5-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYDZIJYRJBDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-{5-[(3-anilino-3-oxopropyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-3-(methylthio)propyl]-4-methoxybenzamide](/img/structure/B4228795.png)
![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-2-propanol](/img/structure/B4228797.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4228799.png)
![2-{[4-(3-chloro-4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4228800.png)
![methyl 2-{[2-(4-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4228803.png)
![3-oxo-N-(4-phenoxyphenyl)-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B4228804.png)

![5-[(4-methylphenyl)sulfonyl]-1H-benzimidazol-2-amine](/img/structure/B4228834.png)


![3-[(diphenylacetyl)amino]-N-(2-nitrophenyl)benzamide](/img/structure/B4228854.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4228860.png)
![5-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4228868.png)
![3-methyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B4228893.png)